molecular formula C23H23N5O4S B2799148 N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896300-98-4

N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2799148
CAS No.: 896300-98-4
M. Wt: 465.53
InChI Key: LSZIDKLCLASBKM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted at position 5 with a 4-methoxyphenyl group and at position 4 with a 1H-pyrrol-1-yl moiety.
  • A sulfanyl (-S-) bridge linking the triazole to an acetamide group, which is further attached to a 3,4-dimethoxyphenyl ring.
    This structural architecture confers unique physicochemical properties, including moderate lipophilicity (due to methoxy groups) and hydrogen-bonding capacity (via the acetamide and pyrrole units).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-30-18-9-6-16(7-10-18)22-25-26-23(28(22)27-12-4-5-13-27)33-15-21(29)24-17-8-11-19(31-2)20(14-17)32-3/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZIDKLCLASBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various models, and comparative studies.

Chemical Structure

The compound features several notable structural elements:

  • Aromatic rings : The presence of methoxy groups enhances lipophilicity and biological activity.
  • Triazole moiety : Known for diverse biological activities, including antifungal and anticancer properties.
  • Pyrrole ring : Contributes to the compound's ability to interact with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain triazole derivatives possess potent antifungal activity against various strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell viability assays indicated that this compound can inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7. The IC50 values were found to be in the low micromolar range, suggesting substantial potency .

3. Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties:

  • In vivo models showed a reduction in inflammatory markers when treated with the compound. This suggests a possible mechanism involving the inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Triazole ring interaction : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis and can also modulate signaling pathways in cancer cells.
  • Pyrrole interaction : Pyrrole derivatives have been shown to interact with DNA and RNA, affecting cellular processes such as replication and transcription.

Comparative Studies

A comparative analysis with similar compounds reveals insights into structure-activity relationships (SAR):

CompoundStructureIC50 (µM)Activity
ATriazole10Antifungal
BPyrrole15Anticancer
CMethoxy12Anti-inflammatory

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antifungal Activity : In a controlled experiment, this compound was tested against Candida albicans. Results indicated a significant reduction in fungal growth compared to control groups .
  • Cancer Cell Line Study : The compound was tested on breast cancer cell lines (MCF-7), demonstrating an IC50 value of approximately 8 µM after 48 hours of treatment. This suggests it may be a promising candidate for further development in anticancer therapies .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name / ID Triazole Substituents Acetamide Substituent Key Structural Differences Physicochemical Impact
Target Compound 5-(4-methoxyphenyl), 4-(1H-pyrrol-1-yl) 3,4-dimethoxyphenyl N/A Balanced solubility (methoxy) and π-π stacking (pyrrole) .
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide 5-(furan-2-yl), 4-amino Variable aryl groups Furan instead of pyrrole; amino group at position 4 Increased polarity (furan, amino) reduces lipophilicity .
N-(4-Acetylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-triazol-3-ylsulfanyl]acetamide (6g) 5-(3,4-dimethoxyphenyl), 4-ethyl 4-acetylphenyl Ethyl group at position 4; acetyl vs. methoxy on acetamide Higher lipophilicity (ethyl, acetyl) may enhance membrane permeability .
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) 3,4-difluorophenyl Chloro/methyl (electron-withdrawing) vs. methoxy/pyrrole Reduced solubility; increased metabolic stability (halogens) .

Bioactivity Profiles

  • Furan-Triazole Analog () : Exhibited anti-exudative activity in rat models (67% yield, dose-dependent response), attributed to furan’s anti-inflammatory properties .
  • Chlorophenyl/Methylphenyl Analog () : Halogenated derivatives often display enhanced antimicrobial activity but higher cytotoxicity .

Key Research Findings

Substituent-Driven Activity

  • Methoxy Groups : Enhance solubility and moderate logP values, critical for oral bioavailability. The 3,4-dimethoxyphenyl group in the target compound may improve CNS penetration compared to halogenated analogs .
  • Pyrrole vs. Furan : Pyrrole’s aromaticity and hydrogen-bonding capacity (N-H) may favor target binding over furan’s oxygen-based interactions .
  • Sulfanyl Bridge : Critical for maintaining conformational flexibility, enabling interactions with cysteine-rich enzymatic pockets .

Crystallographic Insights

  • Substituent bulk (e.g., pyrrole) may sterically hinder this, altering packing efficiency .

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